molecular formula C6H7NO2S B1439095 4-Ethylthiazole-2-carboxylic acid CAS No. 1181456-13-2

4-Ethylthiazole-2-carboxylic acid

Cat. No. B1439095
M. Wt: 157.19 g/mol
InChI Key: GHICAGCEAUSFFV-UHFFFAOYSA-N
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Description

4-Ethylthiazole-2-carboxylic acid is a chemical compound with the linear formula C6H7NO2S . It has a molecular weight of 157.19 . The IUPAC name for this compound is 4-ethyl-1,3-thiazole-2-carboxylic acid . The physical form of this compound is a white solid .


Synthesis Analysis

While specific synthesis methods for 4-Ethylthiazole-2-carboxylic acid were not found, there are related studies on the synthesis of similar compounds. For instance, a study on the synthesis of 2-aminothiazole-4-carboxylate Schiff bases involved the characterization of synthesized compounds by FTIR and NMR .


Molecular Structure Analysis

The InChI code for 4-Ethylthiazole-2-carboxylic acid is 1S/C6H7NO2S/c1-2-4-3-10-5(7-4)6(8)9/h3H,2H2,1H3,(H,8,9) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Ethylthiazole-2-carboxylic acid is a white solid . It is stored in a freezer, indicating that it may be sensitive to temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 2-Aminoethyl-5-carbethoxythiazoles : Utilization of ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate as a precursor for synthesizing analogs, including secondary amines through Michael-like addition. This process is significant for the formation of various 2-aminoethyl-5-carbethoxythiazoles (Boy & Guernon, 2005).

  • Synthetic Modifications for Antimicrobial Applications : Ethyl 2-amino-4-methylthiazole-5-carboxylate has been modified and synthesized using accessible materials, leading to derivatives with antimicrobial activities against bacterial and fungal strains (Desai, Bhatt, & Joshi, 2019).

  • Synthesis and Antitumor Activity : Synthesis of new ethyl 2-substituted-aminothiazole-4-carboxylate analogs with potential in vitro antitumor activity against human tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999).

Diagnostic and Analytical Chemistry

  • Development of Fluorescent Probes : Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate was designed as a colorimetric and ratiometric fluorescent probe for detecting biothiols in physiological media, which is important for understanding cellular functions and potential applications in diagnostics (Wang et al., 2017).

  • Selective Molecular Imprinting for Analytical Applications : A novel imprinted material for selective extraction of 2-aminothiazoline-4-carboxylic acid (ATCA), an analog of the target analyte, has been developed. This material shows promise in forensic science for measuring endogenous levels of ATCA in post mortem specimens (Luliński et al., 2015).

properties

IUPAC Name

4-ethyl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-4-3-10-5(7-4)6(8)9/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHICAGCEAUSFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylthiazole-2-carboxylic acid

CAS RN

1181456-13-2
Record name 4-ethyl-1,3-thiazole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Norman - Expert Opinion on Therapeutic Patents, 2012 - Taylor & Francis
… The BOC-protected spirocyclic amine was acylated with 4-ethylthiazole-2-carboxylic acid. After deprotection, the reductive amination was performed using 2-chloro-3-(2-hydroxyethyl)…
Number of citations: 16 www.tandfonline.com

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